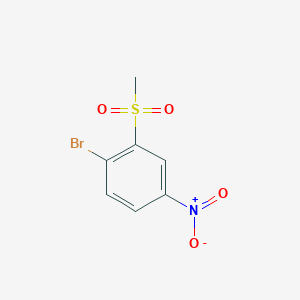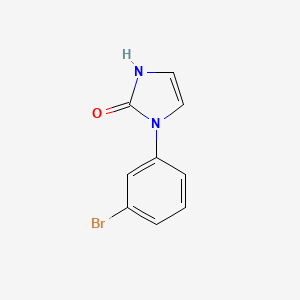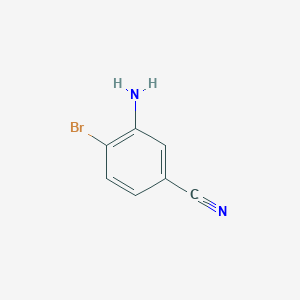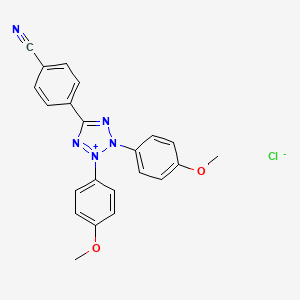
1-Bromo-2-methanesulfonyl-4-nitrobenzene
Übersicht
Beschreibung
“1-Bromo-2-methanesulfonyl-4-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO4S . It has a molecular weight of 280.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-methanesulfonyl-4-nitrobenzene” is1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule . Physical And Chemical Properties Analysis
“1-Bromo-2-methanesulfonyl-4-nitrobenzene” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Changed Reactivity in Ionic Liquids : 1-Bromo-4-nitrobenzene radical anions show increased reactivity in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, compared to traditional non-aqueous solvents. This suggests that ionic solvents enhance the reactivity of these radical anions, likely due to the stabilization of charged products (Ernst et al., 2013).
Nucleophilic Aromatic Substitution by Hydrogen : 1-Bromo-2-nitrobenzene participates in reactions with sodium borohydride in dimethyl sulphoxide, leading to the formation of nitrobenzene. This process involves the formation of hydride Meisenheimer adducts as intermediates, highlighting its role in nucleophilic aromatic substitution reactions (Gold, Miri & Robinson, 1980).
Synthesis of Radiopharmaceuticals : 1-Bromo-2-nitrobenzene derivatives have been used in the synthesis of radiopharmaceuticals. For example, 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane was fluorinated to produce a compound for potential medical applications (Klok et al., 2006).
Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and derivatives in room temperature ionic liquids has been explored. These studies provide insights into the behavior of these compounds in different solvent systems, which is crucial for understanding their reactivity and potential applications in electrochemistry (Silvester et al., 2006).
Organic Synthesis : 1-Bromo-2-nitrobenzene derivatives are used in organic synthesis, for instance, in the preparation of α,β-unsaturated ketones, which are valuable in the synthesis of chalcone analogues. This illustrates the compound's role as a versatile building block in organic chemistry (Curti, Gellis & Vanelle, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWEWCOYBUVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methanesulfonyl-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)


![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)
